molecular formula C12H11ClN2O4S B12725005 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester CAS No. 173908-35-5

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester

Cat. No.: B12725005
CAS No.: 173908-35-5
M. Wt: 314.75 g/mol
InChI Key: CFLIUILCSZVHJT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring, a sulfonyl group attached to a 2-amino-5-chlorophenyl moiety, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the carboxylic acid group. The sulfonyl group is then attached to the 2-amino-5-chlorophenyl moiety, and finally, the methyl ester group is introduced.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Solvents like trifluoroethanol and catalysts such as trifluoroacetic acid are often employed under controlled conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the ring.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl group but may have different core structures.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

173908-35-5

Molecular Formula

C12H11ClN2O4S

Molecular Weight

314.75 g/mol

IUPAC Name

methyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C12H11ClN2O4S/c1-19-12(16)10-3-2-6-15(10)20(17,18)11-7-8(13)4-5-9(11)14/h2-7H,14H2,1H3

InChI Key

CFLIUILCSZVHJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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